3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline
Description
Properties
IUPAC Name |
3-[3-(5-methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-8-5-6-11(18-8)12-15-13(17-16-12)9-3-2-4-10(14)7-9/h2-7H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDQPJIMPWWSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NOC(=N2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aniline group (-NH<sub>2</sub>) undergoes electrophilic substitution due to its electron-donating nature. Key reactions include:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acyl derivatives under mild conditions (DMAP catalyst, room temperature) .
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Sulfonation : Forms sulfonamide derivatives via reaction with sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) in dichloromethane.
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Diazotization : Generates diazonium salts with nitrous acid (HNO<sub>2</sub>), enabling coupling reactions to form azo dyes .
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring participates in:
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Ring-Opening Reactions : Hydrolysis under acidic conditions (HCl, 80°C) yields amidoxime intermediates .
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Cycloadditions : Acts as a dipolarophile in [3+2] cycloadditions with nitrile oxides to form fused heterocycles .
Thiophene Functionalization
The 5-methylthiophen-2-yl group undergoes:
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Electrophilic Substitution : Bromination at the α-position using NBS (N-bromosuccinimide) in CCl<sub>4</sub>.
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Oxidation : Forms sulfoxide derivatives with mCPBA (meta-chloroperbenzoic acid) .
Key Reaction Conditions and Reagents
Reaction outcomes are highly dependent on conditions. Notable examples include:
Acid-Catalyzed Hydrolysis
The oxadiazole ring hydrolyzes via protonation at the N-2 position, followed by nucleophilic attack by water to form an amidoxime intermediate . This pathway is critical for synthesizing bioactive derivatives .
Microwave-Assisted Reactions
Microwave irradiation (150°C, 20 min) significantly accelerates acylation and cyclization reactions, improving yields (e.g., 89% for N-acetyl derivative vs. 72% under conventional heating) .
Comparative Reactivity
The compound’s reactivity differs from structurally similar analogs:
Scientific Research Applications
It appears the query contains a slight error. The correct name of the compound is 2-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline, not 3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline.
2-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline is a heterocyclic compound that features both a thiophene and an oxadiazole ring. The combination of these rings gives the compound distinct chemical and biological properties. It has garnered attention for its potential biological activities, particularly in medicinal chemistry due to its antimicrobial, anticancer, and anti-inflammatory properties.
IUPAC Name: 2-[3-(5-methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline
Molecular Formula: C13H11N3OS
Molecular Weight: 257.31 g/mol
CAS Number: 1018128-71-6
Scientific Research Applications
2-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline is a versatile compound with applications spanning across chemistry, medicine, and industry.
Chemistry
It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
Medicine
The compound is investigated for its pharmacological properties, including antimicrobial and anticancer activities. Research indicates that compounds containing the oxadiazole and thiophene moieties exhibit significant antimicrobial properties, effective against bacterial strains like E. coli and Staphylococcus aureus. It has also been shown to have cytotoxic effects on various cancer cell lines, inhibiting cell proliferation and inducing apoptosis in cancer cells. Additionally anti-inflammatory properties have been documented in compounds featuring the oxadiazole ring, thought to inhibit inflammatory mediators such as cytokines and prostaglandins.
Industry
It is utilized in the development of materials such as fluorescent dyes, OLEDs, and sensors.
Chemical Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Oxidation
The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.
Reduction
The oxadiazole ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution
The aniline group can participate in electrophilic aromatic substitution reactions, where electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Antimicrobial Efficacy Study
A recent investigation tested various derivatives against resistant strains of bacteria, with results demonstrating that certain derivatives exhibited higher potency than traditional antibiotics like ampicillin.
Cytotoxicity Assay
Mechanism of Action
The mechanism of action of 3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to be a pharmacophore in various active pharmaceutical ingredients, suggesting that this compound may interact with enzymes or receptors in biological systems . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues and their structural differences:
Key Comparative Insights
Chlorine (e.g., in 2-chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline) and difluoromethoxy groups (e.g., in ) impart electron-withdrawing effects, which may alter reactivity or binding affinity in medicinal applications.
Positional Isomerism :
- Para-substituted aniline derivatives (e.g., ) exhibit different steric and electronic profiles compared to meta-substituted compounds like the target molecule. For instance, the para position may reduce steric hindrance in receptor binding .
Biological Activity: Compounds such as 4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline (from ) demonstrate antimicrobial activity, suggesting that the target compound may share similar properties due to structural homology. The methoxy group in BB10-5940 likely improves aqueous solubility, whereas the methylthiophene in the target compound may enhance lipid membrane permeability.
Synthetic Accessibility :
- Synthesis of oxadiazole derivatives typically involves cyclization reactions using reagents like EDC·HCl or HOBt under controlled conditions . The methylthiophene substituent may require specialized thiophene precursors, increasing synthetic complexity compared to phenyl-based analogues.
Commercial Viability :
- Compounds like 2-chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline are available in high purity (99%) for industrial use , whereas thiophene-containing variants (e.g., ) face discontinuation, possibly due to stability or demand issues.
Biological Activity
3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline is a compound that integrates a thiophene moiety with an oxadiazole ring, presenting a unique structure that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies related to this compound.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 5-methylthiophene-2-carboxylic acid hydrazide with acetic anhydride under reflux conditions in solvents like ethanol or acetonitrile. This method allows for the formation of the oxadiazole ring, which is crucial for the compound's biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In vitro studies have shown its effectiveness against various bacterial strains and fungal pathogens. For instance, it demonstrated an IC50 value comparable to standard antifungal agents like fluconazole and exhibited antibacterial activity against Gram-positive and Gram-negative bacteria .
The biological activity of this compound is attributed to its ability to inhibit specific enzymes or receptors involved in microbial growth. It is believed to modulate oxidative stress and inflammatory pathways, leading to its antimicrobial effects. Molecular docking studies have suggested that it interacts with proteins critical for biofilm formation in fungi, thus inhibiting their growth .
Research Findings
A comprehensive study on the biological activity of derivatives of oxadiazole compounds highlighted the potential of this compound in developing new pharmaceuticals. The findings suggest that structural modifications can enhance its efficacy against resistant strains of bacteria and fungi .
Case Studies
- Antifungal Activity : In a comparative study, this compound was tested against Candida albicans and exhibited an IC50 value indicating strong antifungal properties. The compound outperformed several known antifungals in specific assays .
- Antibacterial Activity : Another study evaluated its antibacterial effects against E. coli and S. aureus. Results indicated that it had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ciprofloxacin for certain bacterial strains .
Comparative Analysis
To better understand the significance of this compound's biological activity, a comparison with similar compounds is essential:
| Compound Name | Structure | Antimicrobial Activity | Notable Findings |
|---|---|---|---|
| 5-Methyl-1,2,4-oxadiazole | Lacks thiophene | Moderate | Less effective than derivatives with thiophene |
| 2-Methyl-5-(5-methylthiophen-2-yl)-1,3,4-oxadiazole | Different oxadiazole | High | Enhanced reactivity due to substitution pattern |
| 3-Methyl-5-(2-thienyl)-1,2,4-oxadiazole | Similar structure | Low | Different substitution leads to reduced activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline, and how can reaction conditions be systematically optimized?
- Methodology : Begin with cyclocondensation of 5-methylthiophene-2-carboxylic acid derivatives with nitrile precursors under reflux in acetic acid (similar to oxadiazole syntheses in ). Use sodium acetate as a catalyst and monitor reaction progress via TLC. Optimize temperature (80–120°C), solvent polarity (e.g., DMF for high-temperature stability), and stoichiometry (1:1.1 molar ratio of nitrile to carboxylic acid derivatives) to maximize yield. Purify via recrystallization from DMF/acetic acid mixtures .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- Methodology : Combine X-ray crystallography (using SHELX programs for refinement ) with spectroscopic techniques. For NMR, analyze aromatic proton splitting patterns to distinguish between 1,2,4-oxadiazole regioisomers. High-resolution mass spectrometry (HRMS) and IR spectroscopy can validate molecular weight and functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹). Cross-reference with synthetic intermediates (e.g., 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline analogs in ) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Screen for kinase inhibition or antimicrobial activity using cell viability assays (MTT) and enzyme-linked immunosorbent assays (ELISA). Compare results with structurally related oxadiazoles (e.g., 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines in ). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .
Advanced Research Questions
Q. How can computational modeling predict binding affinities of this compound to target proteins?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures from the Protein Data Bank (e.g., kinases or GPCRs). Parameterize the oxadiazole-thiophene moiety using density functional theory (DFT) to refine partial charges. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How to resolve contradictions in solubility and bioactivity data across different experimental batches?
- Methodology : Investigate batch-specific impurities via HPLC-MS. Test solubility in DMSO/water mixtures and correlate with logP values (predicted using ChemAxon). If bioactivity varies, assess crystallinity via powder XRD (amorphous vs. crystalline forms may alter dissolution rates) .
Q. What strategies enable metabolite profiling and degradation pathway analysis?
- Methodology : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-HRMS. Compare fragmentation patterns with synthetic analogs (e.g., ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate in ). Use software like MetaboLynx for pathway mapping .
Q. How to design derivatives with enhanced stability or target selectivity?
- Methodology : Replace the methylthiophene group with electron-withdrawing substituents (e.g., trifluoromethyl) to modulate electronic effects. Use parallel synthesis to generate a library of analogs (e.g., 3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl derivatives in ). Evaluate stability under accelerated degradation conditions (40°C/75% RH) .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
- Methodology : Resolve twinning or disorder using SHELXL ( ). For poor diffraction, optimize crystal growth via vapor diffusion with PEG-based precipitants. Validate hydrogen bonding networks (e.g., NH₂ interactions with oxadiazole N-atoms) against DFT-optimized geometries .
Methodological Notes
- Safety : Follow protocols for handling skin/eye irritants (). Use fume hoods and PPE during synthesis.
- Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speeds) and analytical conditions (e.g., HPLC gradients) to minimize variability.
- Advanced Tools : Leverage high-throughput screening (HTS) for SAR studies and fragment-based drug design (FBDD) for optimizing pharmacophores.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
